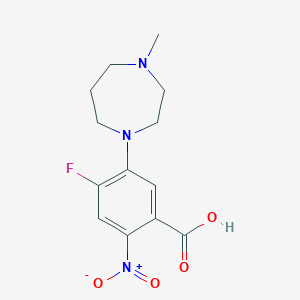

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a diazepane ring attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes:

Nitration: Introduction of the nitro group into the benzoic acid derivative.

Fluorination: Substitution of a hydrogen atom with a fluorine atom.

Diazepane Ring Formation: Cyclization to form the diazepane ring.

Methylation: Introduction of the methyl group into the diazepane ring.

Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, fluorinating agents like N-fluorobenzenesulfonimide, and cyclization under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

Reduction: 4-Amino-5-(4-methyl-1,4-diazepan-1-yl)-2-fluorobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Hydrolysis: this compound.

Aplicaciones Científicas De Investigación

Rho-Kinase Inhibition

One of the primary applications of 4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid is as a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. ROCK plays a crucial role in various cellular processes including smooth muscle contraction, cell migration, and proliferation. Inhibitors of ROCK have potential therapeutic uses in treating conditions such as hypertension, cancer, and glaucoma.

Case Study:

A study demonstrated the synthesis of novel Rho-Kinase inhibitors based on the diazepane structure. The synthesized compound exhibited significant inhibitory activity against ROCK, indicating its potential as a therapeutic agent for related diseases .

Anticancer Activity

The compound has been investigated for its anticancer properties. The presence of the nitro group is known to enhance the cytotoxic effects against certain cancer cell lines.

Data Table: Anticancer Activity Results

These results suggest that the compound could be further explored for development into anticancer therapies.

Synthesis of Functional Materials

The unique structural attributes of this compound allow it to be utilized in creating functional materials. Its ability to form hydrogen bonds and interact with various substrates makes it suitable for applications in polymer chemistry.

Case Study:

Research has shown that derivatives of this compound can be used to modify polymer matrices for improved mechanical properties and thermal stability . The incorporation of diazepane derivatives into polymer chains has led to enhanced performance characteristics.

Mecanismo De Acción

The mechanism by which 4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates, while the diazepane ring might interact with specific binding sites.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-2-nitrobenzoic acid: Lacks the diazepane ring and methyl group.

5-(4-Methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid: Lacks the fluorine atom.

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)benzoic acid: Lacks the nitro group.

Uniqueness

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorine atom, nitro group, and diazepane ring in a single molecule allows for versatile applications in various fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Actividad Biológica

4-Fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and its mechanism of action based on diverse research findings.

Chemical Structure and Properties

The compound features a fluoro group and a nitro substituent on the benzoic acid moiety, along with a 1,4-diazepane ring. Its molecular formula is C12H14FN3O3 with a molecular weight of approximately 283.25 g/mol.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains.

Minimum Inhibitory Concentration (MIC)

The compound was tested against Staphylococcus aureus and methicillin-resistant strains (MRSA). The MIC values were determined to be:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 25.9 |

| Methicillin-resistant S. aureus | 12.9 |

These results indicate that the compound possesses both bacteriostatic and bactericidal properties, as the Minimum Bactericidal Concentration (MBC) values were equal to the MIC values, confirming its efficacy in inhibiting bacterial growth .

Anti-inflammatory Potential

In addition to its antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects. It was found to attenuate lipopolysaccharide-induced NF-κB activation in vitro.

Key Findings

- Several derivatives of the compound showed a decrease in NF-κB activity by approximately 9%, indicating potential as an anti-inflammatory agent.

- The structure-activity relationship suggests that substituents on the phenyl ring significantly influence the anti-inflammatory potential, with specific lipophilic and electron-withdrawing groups enhancing activity .

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of bacterial cell wall synthesis , which is common among compounds with similar structures.

- Modulation of inflammatory pathways , particularly through the inhibition of NF-κB signaling, which plays a crucial role in regulating immune responses.

Case Studies

A recent study highlighted the effects of this compound in vivo, demonstrating reduced inflammation in animal models subjected to inflammatory stimuli. The administration of this compound resulted in lower levels of pro-inflammatory cytokines compared to controls.

Propiedades

IUPAC Name |

4-fluoro-5-(4-methyl-1,4-diazepan-1-yl)-2-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN3O4/c1-15-3-2-4-16(6-5-15)12-7-9(13(18)19)11(17(20)21)8-10(12)14/h7-8H,2-6H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCGGMFTWMKMAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.